molecular formula C36H46N4O8S2 B13701629 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No.: B13701629
M. Wt: 726.9 g/mol
InChI Key: PJAMBMPNBZGCJI-UHFFFAOYSA-N
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Description

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, amide, and disulfide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid involves multiple steps, including the formation of amide bonds, disulfide linkages, and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled using reagents such as carbodiimides for amide bond formation and thiol-disulfide exchange reactions for disulfide bond formation. The reaction conditions often require controlled temperatures, pH, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in protein-protein interactions and as a probe for studying disulfide bond formation and reduction in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide with a similar disulfide bond structure, involved in cellular redox regulation.

    Cystine: An amino acid with a disulfide bond, playing a role in protein structure and stability.

    N-acetylcysteine: A thiol-containing compound used as a mucolytic agent and antioxidant.

Uniqueness

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is unique due to its complex structure, which includes multiple functional groups and disulfide bonds. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H46N4O8S2

Molecular Weight

726.9 g/mol

IUPAC Name

2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H46N4O8S2/c1-23(33(43)39-17-9-15-29(39)31(41)37-27(35(45)46)19-25-11-5-3-6-12-25)21-49-50-22-24(2)34(44)40-18-10-16-30(40)32(42)38-28(36(47)48)20-26-13-7-4-8-14-26/h3-8,11-14,23-24,27-30H,9-10,15-22H2,1-2H3,(H,37,41)(H,38,42)(H,45,46)(H,47,48)

InChI Key

PJAMBMPNBZGCJI-UHFFFAOYSA-N

Canonical SMILES

CC(CSSCC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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